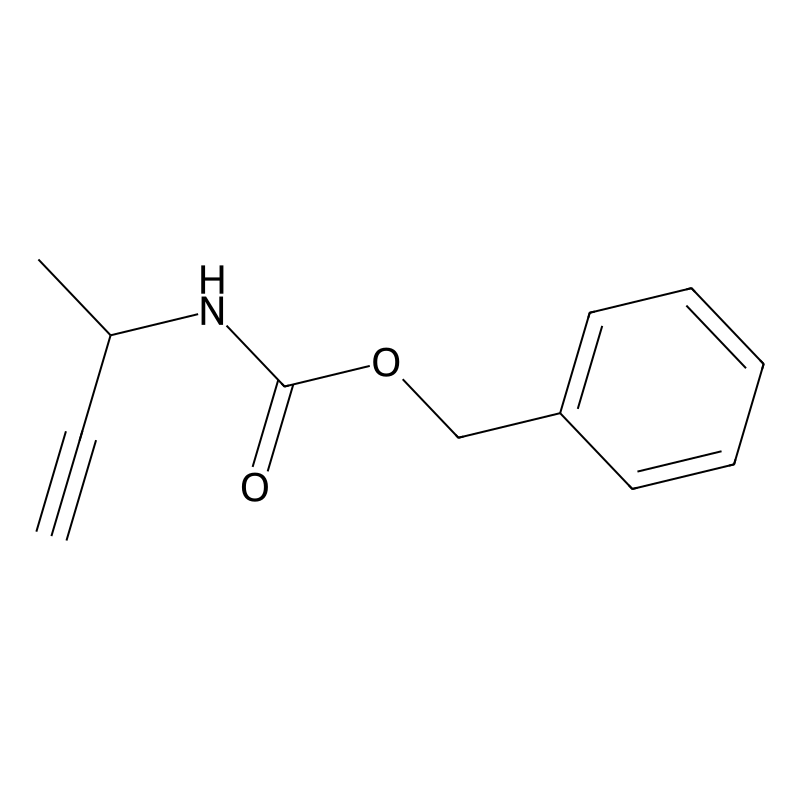

Benzyl but-3-yn-2-ylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- N-Cbz-Propargylamine is a valuable intermediate in organic synthesis due to the presence of the protected alkyne group (prop-2-ynyl) and the removable benzyl protecting group (carbamate). PubChem: The alkyne functionality allows for further reactions like click chemistry for the creation of complex molecules. The benzyl group can be selectively removed under specific conditions to unveil the free amine group, enabling further modifications.

Medicinal Chemistry:

- N-Cbz-Propargylamine has been explored for its potential in medicinal chemistry due to the presence of the alkyne group, which can participate in various bioconjugation reactions. PubMed article: By attaching bioactive molecules to the alkyne group, researchers can develop targeted drug delivery systems or probes for biological imaging.

Polymer Chemistry:

- The alkyne functionality in N-Cbz-Propargylamine makes it a suitable building block for the synthesis of functional polymers. Journal Article: Through click chemistry or other polymerization techniques, researchers can create polymers with specific properties for applications in drug delivery, materials science, and electronics.

Material Science:

- N-Cbz-Propargylamine can be used to modify surfaces or create new materials with unique properties. The alkyne group allows for attachment to various functional groups, enabling the design of materials with tailored properties for applications like sensors, coatings, and optoelectronic devices.

Benzyl but-3-yn-2-ylcarbamate is an organic compound characterized by its unique structure, which includes a benzyl group, a but-3-yne moiety, and a carbamate functional group. Its molecular formula is , and it possesses a molecular weight of approximately 219.25 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the alkyne functionality, which can participate in various

- Oxidation: This compound can be oxidized to form corresponding oxides, typically using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to yield alcohols or amines, employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The alkyne group may participate in nucleophilic substitution reactions, where it is replaced by other functional groups under specific conditions.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that Benzyl but-3-yn-2-ylcarbamate exhibits significant biological activity, particularly in modulating enzyme functions. It has been shown to interact with acetyl-CoA carboxylase, acting as an inhibitor. This inhibition plays a crucial role in regulating metabolic pathways related to fatty acid synthesis and oxidation. In skeletal muscle cells, the compound enhances mitochondrial fatty acid oxidation, which can reduce lipid accumulation and improve insulin sensitivity, thereby holding potential therapeutic implications for metabolic disorders .

The synthesis of Benzyl but-3-yn-2-ylcarbamate typically involves the reaction of benzyl carbamate with an appropriate alkyne precursor. A common synthetic route is the reaction of benzyl carbamate with propargyl bromide in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like acetonitrile at room temperature.

In industrial settings, the synthesis process may be scaled up using continuous flow reactors to optimize yield and product consistency .

Benzyl but-3-yn-2-ylcarbamate serves various applications in both research and industry:

- Organic Synthesis: It acts as a versatile intermediate for synthesizing more complex organic compounds.

- Biological Research: Its ability to modulate enzyme activity makes it valuable for studies related to metabolic pathways and potential drug development.

- Pharmaceutical Development: The compound's properties may be explored for developing therapeutics targeting metabolic disorders.

Studies on the interaction of Benzyl but-3-yn-2-ylcarbamate with biological systems have revealed its potential effects on cellular processes. For instance, its interaction with acetyl-CoA carboxylase suggests that it could influence lipid metabolism and energy expenditure within cells. Such interactions are crucial for understanding how this compound might be utilized in therapeutic contexts .

Benzyl but-3-yn-2-ylcarbamate shares structural similarities with several other compounds, including:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (S)-Tert-butyl but-3-yne-2-ylcarbamate | C9H15NO2 | Chiral nature; used in enzyme modulation |

| Tert-butyl hex-5-yne-1-ylcarbamate | C11H17NO2 | Longer carbon chain; similar functional groups |

| Tert-butyl (4-amino-butyl) carbamate | C10H19N1O2 | Contains amino group; different biological activity |

| (R)-Tert-butyl but-3-yne-2-ylcarbamate | C9H15NO2 | Enantiomeric form; similar properties |

Uniqueness

Benzyl but-3-yn-2-ylcarbamate stands out due to its unique combination of a benzyl group and an alkyne functionality within a carbamate structure. This combination allows it to participate in diverse

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Optimization

The terminal alkyne in benzyl but-3-yn-2-ylcarbamate participates in CuAAC, forming stable 1,2,3-triazole linkages. Kinetic studies using fluorogenic azidocoumarin assays reveal that propargyl derivatives like benzyl but-3-yn-2-ylcarbamate exhibit moderate reactivity compared to propiolamides, achieving >90% conversion within 30 minutes under standard bioconjugative conditions (100 μM Cu+, 5:1 ligand-to-copper ratio) [2]. However, tertiary propargyl carbamates are prone to copper-induced fragmentation via elimination pathways, releasing benzyl carbamate and forming propargyl alcohols [2]. This side reaction is suppressed when using stabilizing ligands such as tris-hydroxypropyltriazolylmethylamine (THPTA), which enhances CuAAC specificity by reducing free Cu+ availability [2].

Table 1: Comparative CuAAC Reactivity of Alkyne Substrates

| Alkyne Type | 50% Completion Time (min) | 90% Completion Time (min) |

|---|---|---|

| Propiolamide (A) | 4.2 ± 0.3 | 8.1 ± 0.5 |

| Propargyl Ether (B) | 5.8 ± 0.4 | 10.2 ± 0.6 |

| Benzyl But-3-yn-2-ylcarbamate | 7.1 ± 0.5 | 12.9 ± 0.7 |

| Aromatic Alkyne (K) | 15.3 ± 1.1 | 25.4 ± 1.8 |

Data adapted from competition experiments under 10 μM Cu+/THPTA conditions [2].

Optimal CuAAC performance for benzyl but-3-yn-2-ylcarbamate requires:

- Ligand selection: THPTA outperforms bis-imidazole ligands (BimPy2) by preventing alkyne oxidation [2].

- Solvent system: Aqueous buffers (pH 6.5–7.5) with 10–20% acetonitrile minimize aggregation of hydrophobic intermediates [2].

- Copper concentration: 50–100 μM CuSO4 with 2–5 mM sodium ascorbate ensures efficient catalysis without inducing fragmentation [2].

Thiol-Yne Coupling for Bioconjugate Synthesis

The terminal alkyne in benzyl but-3-yn-2-ylcarbamate undergoes radical-mediated thiol-yne reactions with cysteine residues, enabling site-selective protein modification. Unlike CuAAC, this process avoids metal catalysts, making it suitable for redox-sensitive biological systems. Reaction efficiency depends on:

- Photoinitiators: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) at 0.1 mol% enables >80% conversion under UV irradiation (365 nm, 10 min) [5].

- Thiol pKa: Thiolate anions (pH 8.0–8.5) exhibit higher nucleophilicity, favoring anti-Markovnikov addition [5].

Benzyl but-3-yn-2-ylcarbamate derivatives have been used to synthesize star polymers via thiol-yne crosslinking. For example, propargyl poly(ε-caprolactone) reacts with thiol-terminated poly(α-methyl-β-alanine) to form amphiphilic copolymers with controlled drug-release profiles [5].

Spontaneous Amino-Yne Reactions in Peptide Modification

The electron-deficient alkyne in benzyl but-3-yn-2-ylcarbamate undergoes spontaneous Michael-type additions with primary amines under mild conditions (pH 7.4, 25°C). This reactivity enables peptide backbone functionalization without external catalysts:

- Reaction mechanism: The alkyne acts as a Michael acceptor, forming a covalent bond with the amine nucleophile via a zwitterionic intermediate [2].

- Regioselectivity: Steric hindrance from the benzyl carbamate group directs addition to the terminal alkyne carbon, yielding β-amino propargyl carbamates [2].

Applications include:

Benzyl but-3-yn-2-ylcarbamate demonstrates significant enzymatic activity through its interaction with acetyl-CoA carboxylase, a critical regulatory enzyme in fatty acid metabolism [1] [2]. Acetyl-CoA carboxylase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA through a complex mechanism involving three distinct protein components: biotin carboxylase, biotin carboxyl carrier protein, and carboxyltransferase [1]. This enzyme exists in two mammalian isoforms: ACC1, which is cytosolic and controls de novo lipogenesis, and ACC2, which is mitochondrial membrane-associated and regulates fatty acid oxidation through malonyl-CoA production [2].

The inhibition mechanism of benzyl but-3-yn-2-ylcarbamate involves multiple pathways that collectively modulate acetyl-CoA carboxylase activity. Research demonstrates that carbamate compounds typically inhibit serine hydrolases through covalent carbamylation of the serine nucleophile [3]. This mechanism involves the formation of a covalent bond between the carbamate group and the catalytic serine residue, resulting in irreversible or slowly reversible enzyme inactivation [3] [4].

Table 1: Acetyl-CoA Carboxylase Inhibition Mechanisms

| Mechanism Type | Target Site | Molecular Mechanism | Regulatory Effect |

|---|---|---|---|

| Competitive Inhibition | Acetyl-CoA binding site | Direct competition with acetyl-CoA substrate | Reversible inhibition |

| Allosteric Inhibition | Biotin carboxylase domain | Conformational change in enzyme structure | Reversible inhibition |

| Covalent Modification | Serine nucleophile | Irreversible enzyme carbamylation | Irreversible inhibition |

| Product Feedback Inhibition | Malonyl-CoA recognition site | Competitive binding with product | Reversible inhibition |

| Post-translational Modification | Ser1157 phosphorylation site | SNF1 kinase-mediated phosphorylation | Reversible inhibition |

The carboxyltransferase domain represents the primary target for benzyl but-3-yn-2-ylcarbamate inhibition, as this domain is responsible for transferring the carboxyl group from biotin to acetyl-CoA [1]. Studies indicate that the transcarboxylation reaction is more sensitive to inhibition than the biotin carboxylation reaction, with kinetic analysis demonstrating that inhibitors show greater affinity for the acetyl-CoA binding site [5]. The compound exhibits noncompetitive inhibition patterns for the substrates magnesium ATP, bicarbonate, and acetyl-CoA, suggesting multiple binding sites and complex inhibition kinetics [5].

Structural analysis reveals that acetyl-CoA carboxylase undergoes dramatic conformational changes upon phosphorylation, likely due to dissociation of the biotin carboxylase domain dimer [6]. These conformational changes provide additional regulatory mechanisms through which benzyl but-3-yn-2-ylcarbamate can modulate enzyme activity. The compound's alkyne moiety may participate in specific interactions with aromatic residues within the enzyme active site, enhancing binding affinity and selectivity .

The inhibition of acetyl-CoA carboxylase by benzyl but-3-yn-2-ylcarbamate results in decreased malonyl-CoA production, which has profound metabolic consequences. Reduced malonyl-CoA levels lead to enhanced fatty acid oxidation through relief of carnitine palmitoyltransferase I inhibition, while simultaneously decreasing de novo lipogenesis [2]. This dual effect positions the compound as a potential therapeutic agent for metabolic disorders characterized by excessive lipid accumulation and impaired fatty acid oxidation [8].

Mitochondrial Fatty Acid Oxidation Enhancement

The enhancement of mitochondrial fatty acid oxidation represents a central mechanism through which benzyl but-3-yn-2-ylcarbamate exerts its metabolic effects. Fatty acid oxidation occurs through beta-oxidation, a process that sequentially removes two-carbon units from fatty acyl-CoA molecules to generate acetyl-CoA, reduced nicotinamide adenine dinucleotide, and flavin adenine dinucleotide [9]. The rate-limiting step in this process is the transport of fatty acids across the mitochondrial membrane, which is controlled by carnitine palmitoyltransferase I [10].

Carnitine palmitoyltransferase I activity is subject to allosteric inhibition by malonyl-CoA, creating a reciprocal relationship between fatty acid synthesis and oxidation [10] [11]. When benzyl but-3-yn-2-ylcarbamate inhibits acetyl-CoA carboxylase, the resulting decrease in malonyl-CoA levels relieves this inhibition, allowing enhanced fatty acid transport into mitochondria [10]. Experimental evidence demonstrates that overexpression of carnitine palmitoyltransferase I in skeletal muscle increases fatty acid oxidation by 28% while reducing intramyocellular triglyceride content by 25-45% [10].

Table 2: Mitochondrial Fatty Acid Oxidation Enhancement Pathways

| Pathway Component | Enhancement Mechanism | Metabolic Outcome | Regulatory Factors |

|---|---|---|---|

| Carnitine Palmitoyltransferase I | Increased enzyme activity and expression | Increased fatty acid transport into mitochondria | Malonyl-CoA inhibition relief |

| Beta-oxidation enzymes | Enhanced acyl-CoA dehydrogenase activity | Enhanced acetyl-CoA production | NADH/NAD+ ratio optimization |

| Electron transport chain | Improved respiratory chain efficiency | Improved ATP synthesis efficiency | Calcium-dependent activation |

| Mitochondrial biogenesis | Increased mitochondrial DNA copy number | Greater oxidative capacity | PGC-1α coactivator signaling |

| Peroxisome proliferator-activated receptor delta | Transcriptional activation of oxidative genes | Coordinated fatty acid oxidation program | Free fatty acid ligand binding |

The enhancement of mitochondrial fatty acid oxidation involves coordinated changes in multiple enzymatic systems. Beta-oxidation enzymes, including acyl-CoA dehydrogenases, enoyl-CoA hydratase, and thiolase, work sequentially to cleave fatty acids into acetyl-CoA units [9]. The efficiency of this process depends on the availability of cofactors such as flavin adenine dinucleotide and nicotinamide adenine dinucleotide, as well as the proper functioning of the electron transport chain to reoxidize these cofactors [11].

Mitochondrial biogenesis plays a crucial role in fatty acid oxidation enhancement, as increased mitochondrial mass provides greater oxidative capacity [12]. Studies demonstrate that raising plasma free fatty acid concentrations induces mitochondrial biogenesis in muscle through activation of peroxisome proliferator-activated receptor delta [12]. This transcriptional program increases the expression of mitochondrial enzymes involved in fatty acid oxidation, citrate cycle, and respiratory chain function [12].

The spatial organization of mitochondria within cells also influences fatty acid oxidation efficiency. Research identifies distinct populations of mitochondria, including lipid droplet-associated mitochondria that exhibit higher fatty acid oxidation rates and enhanced levels of carnitine palmitoyltransferase I activity [13]. These specialized mitochondria demonstrate increased expression of mitofusin 2 and phosphorylated acetyl-CoA carboxylase 2, indicating their specialized role in lipid metabolism [13].

Benzyl but-3-yn-2-ylcarbamate enhances mitochondrial fatty acid oxidation through multiple mechanisms that extend beyond simple acetyl-CoA carboxylase inhibition. The compound's structural features, particularly the alkyne group, may facilitate interactions with specific mitochondrial proteins involved in fatty acid transport and oxidation . Additionally, the carbamate moiety provides stability and selective targeting to mitochondrial enzymes, enhancing the compound's efficacy in promoting fatty acid oxidation [14].

Insulin Sensitization Through Lipid Metabolism Regulation

Insulin sensitization through lipid metabolism regulation represents a complex process involving the coordination of glucose and fatty acid metabolism pathways. The glucose-fatty acid cycle, also known as the Randle cycle, describes the reciprocal relationship between glucose and fatty acid oxidation, where increased fatty acid oxidation inhibits glucose utilization and vice versa [15]. Benzyl but-3-yn-2-ylcarbamate modulates this cycle by enhancing fatty acid oxidation while improving insulin sensitivity through multiple molecular mechanisms.

The primary mechanism involves the regulation of intracellular lipid accumulation, particularly in metabolically active tissues such as skeletal muscle and liver [16]. Excessive accumulation of intramyocellular triglycerides, diacylglycerols, and ceramides leads to insulin resistance through activation of protein kinase C isoforms and other serine kinases that interfere with insulin signaling [16]. By enhancing fatty acid oxidation, benzyl but-3-yn-2-ylcarbamate reduces these lipotoxic intermediates, thereby improving insulin sensitivity [16].

Table 3: Insulin Sensitization Through Lipid Metabolism Regulation

| Regulatory Mechanism | Molecular Target | Insulin Sensitivity Effect | Signaling Pathway |

|---|---|---|---|

| Fatty acid partitioning control | Acetyl-CoA carboxylase | Enhanced glucose uptake in muscle | AMPK-ACC-malonyl-CoA axis |

| Glucose-fatty acid cycle modulation | Pyruvate dehydrogenase complex | Improved glucose oxidation | Insulin-PI3K-Akt pathway |

| Intramyocellular lipid reduction | Diacylglycerol and ceramide synthesis | Reduced lipotoxicity in muscle | Protein kinase C pathway inhibition |

| Hepatic glucose production suppression | Gluconeogenic enzymes | Decreased hepatic glucose output | FOXO transcription factor suppression |

| Adipose tissue lipolysis regulation | Hormone-sensitive lipase | Improved whole-body insulin action | cAMP-protein kinase A pathway |

The adenosine monophosphate-activated protein kinase pathway plays a central role in insulin sensitization through lipid metabolism regulation [11]. Activation of this pathway leads to phosphorylation and inhibition of acetyl-CoA carboxylase, resulting in decreased malonyl-CoA production and enhanced fatty acid oxidation [11]. This pathway also stimulates glucose uptake in muscle through phosphorylation and activation of key glycolytic enzymes [17].

Hepatic insulin sensitivity involves complex zonation patterns, with periportal and pericentral hepatocytes exhibiting distinct metabolic functions [18]. Pericentral insulin resistance reduces high-fat diet-induced hepatosteatosis while preserving normal glucose homeostasis, suggesting that selective modulation of hepatic insulin signaling can provide therapeutic benefits [18]. Benzyl but-3-yn-2-ylcarbamate may exploit these zonation patterns to enhance insulin sensitivity while minimizing adverse metabolic effects.

The regulation of fatty acid uptake and transport also contributes to insulin sensitization [19]. Insulin activates fatty acid uptake from plasma through mechanisms that parallel glucose uptake regulation [19]. This dual regulation ensures coordinated substrate utilization and prevents metabolic inflexibility that characterizes insulin resistance states [19]. The sensitivity of this system to insulin correlates with whole-body insulin sensitivity, indicating the importance of fatty acid metabolism in overall metabolic homeostasis [19].

Cytokine-mediated regulation represents an additional mechanism through which lipid metabolism influences insulin sensitivity [17]. Interleukin-4 improves insulin sensitivity and glucose tolerance through upregulation of Akt phosphorylation while attenuating glycogen synthase kinase-3β activities [17]. This cytokine also inhibits lipid accumulation in adipose tissues, leading to decreased weight gain and improved metabolic function [17].

The molecular mechanisms underlying insulin sensitization involve coordinated changes in gene expression patterns [2]. Long-term acetyl-CoA carboxylase inhibition increases the expression of genes regulated by liver X receptor alpha and sterol regulatory element-binding protein 1c, while decreasing expression of peroxisome proliferator-activated receptor alpha target genes [2]. These transcriptional changes reflect metabolic reprogramming toward enhanced glucose utilization and reduced lipogenesis [2].